8-Ethoxy-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Overview
Description
8-Ethoxy-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a chemical compound belonging to the quinolone family Quinolones are known for their broad-spectrum antibacterial properties, making them valuable in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethoxy-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 7,8-diamino-1,4-dihydroquinoline-3-carboxylate with ethyl chloroformate in the presence of a base, followed by acid-catalyzed hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process may also involve purification steps such as recrystallization and chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
8-Ethoxy-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: The ethoxy and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can have different biological and chemical properties depending on the substituents introduced .
Scientific Research Applications
8-Ethoxy-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in treating bacterial infections.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 8-Ethoxy-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of DNA, leading to the inhibition of bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: A widely used fluoroquinolone with potent antibacterial activity.
Norfloxacin: Another fluoroquinolone used to treat urinary tract infections.
Moxifloxacin: Known for its broad-spectrum antibacterial properties.
Uniqueness
8-Ethoxy-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific ethoxy and ethyl substituents, which can influence its pharmacokinetic and pharmacodynamic properties. These modifications can enhance its solubility, stability, and overall efficacy compared to other quinolones .
Properties
CAS No. |
34610-34-9 |
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Molecular Formula |
C14H15NO4 |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
8-ethoxy-1-ethyl-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C14H15NO4/c1-3-15-8-10(14(17)18)13(16)9-6-5-7-11(12(9)15)19-4-2/h5-8H,3-4H2,1-2H3,(H,17,18) |
InChI Key |
LILXTOXYBHMERM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C(=CC=C2)OCC)C(=O)O |
Origin of Product |
United States |
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